methyl 4-[2-(methylamino)ethyl]benzoate
Description
Methyl 4-[2-(methylamino)ethyl]benzoate is an aromatic ester featuring a benzoate backbone substituted with a 2-(methylamino)ethyl group at the para position.
Key structural attributes include:
- Ester group: Enhances lipophilicity and influences hydrolysis kinetics.
- Methylaminoethyl substituent: Provides a basic nitrogen center, enabling hydrogen bonding or coordination chemistry.
Properties
IUPAC Name |
methyl 4-[2-(methylamino)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-8-7-9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAVCUOTPGIFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(methylamino)ethyl]benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(methylamino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(methylamino)ethyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[2-(methylamino)ethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl 4-[2-(methylamino)ethyl]benzoate, enabling comparative analysis of their chemical and physical properties.
Ethyl 4-(Dimethylamino)benzoate
Molecular Formula: C₁₁H₁₅NO₂ Functional Groups: Ester, tertiary amine (dimethylamino). Key Findings:
- Exhibits higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion (DC) in polymerization reactions .
- Physical properties (e.g., tensile strength) of resins containing this compound outperform those with other amine co-initiators, attributed to the electron-donating dimethylamino group enhancing radical generation .
- Less influenced by diphenyliodonium hexafluorophosphate (DPI), suggesting stable reactivity in complex formulations .
(S)-Methyl 4-(1-Aminoethyl)benzoate
Molecular Formula: C₁₀H₁₃NO₂ Functional Groups: Ester, primary amine (chiral center). Key Findings:
- The stereocenter (S-configuration) may confer specificity in biological interactions, though pharmacological data are unavailable in the evidence .
- Prepared via condensation of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate (83% yield), highlighting synthetic accessibility for enantiopure derivatives .
Methyl 2-(Benzoyloxy)-4-(methylamino)benzoate
Molecular Formula: C₁₆H₁₅NO₄ Functional Groups: Ester, secondary amine (methylamino), benzoyloxy. Key Findings:
- No direct reactivity data are provided, but the presence of multiple functional groups suggests utility in multi-step synthetic pathways.
2-[Methoxy(methyl)amino]ethyl 4-Aminobenzoate
Molecular Formula: C₁₁H₁₆N₂O₃ Functional Groups: Ester, tertiary amine (methoxy-methylamino), primary amine. Key Findings:
- Limited data on applications, but structural complexity suggests niche roles in prodrug formulations.
Comparative Data Table
Key Observations
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin formulations due to its tertiary amine structure, which facilitates efficient radical generation . This compound, with a secondary amine, may exhibit moderated reactivity but improved solubility in polar solvents.
- Safety Considerations: Analogous compounds (e.g., methyl 4-{[(2,2-diphenylpent-4-en-1-yl)amino]methyl}benzoate) lack comprehensive toxicity data, underscoring the need for cautious handling of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
